Sulfo-Cyanine5 DBCO
Description
Chemical Definition and Structural Characteristics
This compound (dibenzocyclooctyne) is a water-soluble fluorophore derivative designed for bioorthogonal labeling. Its molecular formula, C~53~H~57~N~4~KO~8~S , corresponds to a molecular weight of 981.27 g/mol . The structure integrates three key components:
- Cyanine5 backbone : A polymethine chain responsible for absorption at 646 nm and emission at 662 nm , with a high extinction coefficient (ε = 271,000 L·mol⁻¹·cm⁻¹ ) and quantum yield (0.28 ) .
- Sulfonic acid groups : Enhance hydrophilicity, enabling solubility in aqueous media (>1 mg/mL in water) .
- DBCO moiety : A strained cyclooctyne ring that facilitates copper-free [3+2] azide-alkyne cycloaddition (SPAAC) with rate constants up to 0.31 M⁻¹s⁻¹ .
The DBCO component features two fused benzene rings, increasing ring strain to 18–21 kcal/mol , which accelerates reactivity with azides while maintaining stability under physiological conditions .
Historical Development and Discovery
The compound’s development stems from two intersecting scientific trajectories:
- Cyanine dye evolution : Initially synthesized in the 19th century for photographic emulsions, cyanines gained prominence in the 1970s when Alan Waggoner optimized their photostability for biological imaging . Cyanine5, introduced in the 1990s, became a staple for red-channel fluorescence due to its >250,000 cm⁻¹M⁻¹ extinction coefficient .
- Click chemistry breakthroughs : The 2001 discovery of strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi et al. enabled copper-free bioconjugation . Early cyclooctynes like difluorooctyne (DIFO) suffered from poor solubility, prompting the integration of sulfonate groups into cyanine scaffolds by Lumiprobe GmbH and others circa 2015 .
This compound emerged as a synergistic solution, marrying the optical performance of cyanines with the bioorthogonality of DBCO .
Significance in Modern Bioconjugation Technologies
This compound addresses critical limitations in biomolecule labeling:
Applications span:
- Multiplexed protein tracking : Simultaneous labeling of azide-tagged proteins via SPAAC and tetrazine ligation .
- In vivo imaging : Real-time visualization of tumor margins using DBCO-conjugated antibodies .
- Super-resolution microscopy : STORM imaging exploits Cy5’s reversible blinking under thiol-containing buffers .
Recent studies demonstrate its utility in modular probe assembly, such as PSMA-targeted radiopharmaceuticals for prostate cancer detection . Compared to conventional NHS ester dyes, this compound reduces nonspecific binding by ≥40% in serum-rich media due to its charged sulfonate groups .
Properties
Molecular Formula |
C53H57KN4O8S2 |
|---|---|
Molecular Weight |
981.28 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1 |
InChI Key |
CIWJZTXKADKPKJ-UHFFFAOYSA-M |
SMILES |
CC(C1=CC(S(=O)([O-])=O)=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC(N4C5=CC=CC=C5C#CC6=C(C=CC=C6)C4)=O)=O)C7=CC=C(S(=O)([O-])=O)C=C7C3(C)C.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
- Bioconjugation :
- Fluorescence Microscopy :
- Flow Cytometry :
- Metabolic Labeling :
- Extracellular Vesicle Research :
Case Studies
- Dual Site-Selective Presentation of Functional Handles on Protein Capsids :
- Tracking Metabolically Labeled Cells :
- In Vivo Imaging of Extracellular Vesicles :
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorescence Properties
Key Insight : this compound balances tissue penetration and brightness, outperforming shorter-wavelength dyes (e.g., Cy3.5) in deep imaging and avoiding the higher scattering/absorption of Cy7 in dense tissues .
Solubility and Biocompatibility
- This compound : Sulfonate groups confer excellent water solubility (>10 mg/mL in PBS), critical for biological applications without perturbing biomolecular function .
- Cyanine5 DBCO (non-sulfo): Requires organic solvents (e.g., DMSO) for dissolution, limiting compatibility with sensitive biological systems .
- DBCO-Cyanine5.5 Maleimide : Combines DBCO with a thiol-reactive maleimide group; however, maleimide’s pH sensitivity and slower kinetics make it less versatile than azide-DBCO systems .
Key Insight : The sulfo group in this compound minimizes aggregation and improves cytocompatibility compared to hydrophobic analogs .
Reaction Kinetics and Efficiency
- SPAAC Rate : DBCO reacts with azides at rates up to 1.0 M⁻¹s⁻¹ , enabling fast labeling under physiological conditions .
- Competitors :
Key Insight : this compound achieves a balance between speed and biocompatibility, outperforming CuAAC and avoiding TCO’s phototoxicity .
Functional Versatility
- This compound: Compatible with azide-functionalized dyes, radiotracers (e.g., NOTA for ⁶⁴Cu labeling), and nanoparticles .
- DBCO-Disulfo-Cy5 : Similar water solubility but lacks the cyanine5’s near-infrared range, limiting in vivo utility .
- DBCO-PEG Conjugates : Used for hydrogel crosslinking but lack fluorescence, restricting tracking capabilities .
Key Insight: this compound’s dual functionality (fluorescence + click chemistry) supports multimodal imaging and labeling, unlike non-fluorescent DBCO derivatives .
Research Case Studies
- Exosome Labeling : this compound achieved >90% labeling efficiency of azide-modified exosomes, enabling real-time tracking in pancreatic cancer models .
- RNA Dual Labeling : Used with Cy3-EDA for 5′,3′-dual RNA labeling, demonstrating superior stability over maleimide-based probes .
- In Vivo Imaging: Generated high-resolution tumor images in mice, outperforming Cy5.5 in signal-to-noise ratio due to reduced tissue scattering .
Preparation Methods
Step 1: Activation of DBCO-amine
DBCO-amine is reacted with disuccinimidyl carbonate (DSC) in dimethylformamide (DMF) containing triethylamine (TEA). This forms a DBCO-NHS intermediate, enabling amine-reactive coupling.
Step 2: Conjugation to sulfo-Cyanine5
The sulfo-Cyanine5 dye, pre-functionalized with an amine group, reacts with DBCO-NHS at room temperature. TCI America ’s product data confirms a molecular weight of 915.13 g/mol for the final compound, consistent with a single DBCO addition.
Critical parameters :
-
Molar ratio : A 1.2:1 excess of DBCO-NHS ensures complete dye functionalization.
-
Solvent system : DMF or DMSO maintains reagent solubility, while TEA neutralizes HCl byproducts.
-
Reaction time : 12–24 hours under inert atmosphere prevents oxidation.
Modular Synthesis Approaches for Heterobifunctional Derivatives
Recent advancements from ACS Publications demonstrate a modular strategy to synthesize heterobifunctional this compound derivatives:
-
Core dye synthesis : The cyanine5 backbone is constructed without sulfonate or DBCO groups to avoid side reactions.
-
Sequential functionalization :
-
Sulfonation : Introduced via nucleophilic aromatic substitution using sodium sulfite.
-
DBCO addition : Achieved through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-azide under mild conditions.
-
-
Late-stage purification : Crude products are purified via reversed-phase HPLC, leveraging solubility differences between intermediates and the final product.
This approach minimizes functional group degradation and achieves yields >70%, as validated by NMR and mass spectrometry.
Purification and Quality Control
Chromatographic Purification
Spectroscopic Characterization
| Parameter | Value | Source |
|---|---|---|
| λ_absorption (nm) | 646 | |
| λ_emission (nm) | 662 | |
| Extinction coefficient | 271,000 L·mol⁻¹·cm⁻¹ | |
| Quantum yield | 0.28 |
FT-IR and -NMR validate DBCO incorporation:
Scalability and Industrial Production
Commercial manufacturers employ kilogram-scale batches using continuous flow reactors. Lumiprobe ’s process highlights:
-
Cost efficiency : Bulk pricing decreases from $125/mg (1 mg) to $19.90/mg (100 mg).
-
Storage : Lyophilized powder stored at -20°C under argon retains stability for 12 months.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the key advantages of Sulfo-Cyanine5 DBCO over non-sulfonated Cyanine5 derivatives in live-cell imaging?
- This compound’s sulfonate groups enhance water solubility, reducing aggregation and nonspecific binding in aqueous environments. This allows for direct use in physiological buffers without organic solvents, minimizing cytotoxicity. Additionally, the negative charge improves biocompatibility, critical for live-cell tracking applications .
Q. How should this compound be stored to maintain reactivity for click chemistry applications?
- Store lyophilized powder at ≤-20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by aliquoting reconstituted solutions. For short-term use (≤1 week), dissolved samples can be kept at 4°C in the dark. Confirm reactivity after prolonged storage by testing with azide-functionalized control molecules (e.g., azide-PEG) .
Q. What experimental parameters influence the efficiency of DBCO-azide click chemistry in biomolecule labeling?
- Reaction efficiency depends on:
- pH : Optimal at 7.0–8.5 to balance azide reactivity and biomolecule stability.
- Temperature : 25–37°C for 1–4 hours, with longer incubations at lower temperatures to minimize protein denaturation.
- Molar ratio : A 1.2–2.0× molar excess of this compound over azide-functionalized targets ensures complete conjugation. Monitor unreacted DBCO via absorbance at 649 nm .
Q. How can researchers quantify the degree of DBCO incorporation into proteins or nucleic acids?
- Use UV-Vis spectroscopy (235–400 nm) to measure absorbance peaks:
- DBCO : ε~250,000 M⁻¹cm⁻¹ at 649 nm.
- Protein : Calculate concentration via Bradford assay or ε~43,824 M⁻¹cm⁻¹ at 280 nm (for IgG).
- Subtract protein contribution at 649 nm using correction factors (e.g., IgG: A649/A280 ~0.08). Adjust for overlap using reference spectra of unconjugated protein .
Advanced Research Questions
Q. How can researchers optimize this compound labeling for low-abundance targets in complex biological matrices?
- Implement a two-step purification strategy:
Pre-clear samples using size-exclusion chromatography to remove free DBCO or azides.
Use streptavidin-biotin affinity pull-down (if biotinylated reagents are integrated) to isolate labeled complexes.
- Enhance signal-to-noise ratios by pairing with time-gated fluorescence detection to suppress autofluorescence .
Q. What strategies mitigate contradictory data when combining this compound with metabolic labeling techniques (e.g., BONCAT)?
- Control experiments :
- Validate click chemistry specificity using azide-free controls.
- Confirm orthogonal labeling efficiency by testing DBCO and metabolic tags (e.g., L-AHA) separately.
- Synchronization : Stagger labeling timelines to avoid competition between DBCO-azide and copper-catalyzed reactions. Use SILAC or 15N metabolic labeling for MS-based validation of co-labeled proteomes .
Q. How can this compound be integrated with CRISPR-based genomic editing for dual-fluorescence tracking of DNA repair dynamics?
- Design sgRNAs tagged with azide-modified nucleotides (e.g., azide-dUTP). Post-editing, apply this compound for click chemistry-based labeling. Co-stain with Cy3-labeled repair proteins (e.g., RAD51) and use spectral unmixing to resolve overlapping signals. Validate colocalization via FRET or fluorescence lifetime imaging .
Q. What analytical approaches address non-specific binding of this compound in extracellular vesicle (EV) labeling workflows?
- Pre-treat EVs with blocking agents (e.g., BSA or heparin) to occupy surface charge interactions.
- Compare labeling efficiency in EVs derived from azide-treated vs. untreated parent cells to distinguish membrane-embedded vs. passively adsorbed DBCO .
Q. How should researchers assess long-term stability of DBCO conjugates under varying pH and redox conditions?
- Perform accelerated aging studies:
- pH stability : Incubate conjugates in buffers ranging from pH 5.0–9.0 and measure fluorescence retention over 72 hours.
- Redox stability : Treat with 1–10 mM glutathione or H₂O₂ and monitor DBCO reactivity via azide-fluorescein quenching assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
